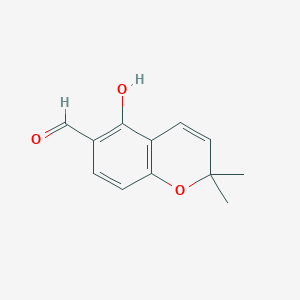

5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-hydroxy-2,2-dimethylchromene-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-12(2)6-5-9-10(15-12)4-3-8(7-13)11(9)14/h3-7,14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHVXYPFWRHKHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC(=C2O)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70454657 | |

| Record name | 5-HYDROXY-2,2-DIMETHYL-2H-CHROMENE-6-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54287-99-9 | |

| Record name | 5-HYDROXY-2,2-DIMETHYL-2H-CHROMENE-6-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde (CAS 54287-99-9): A Keystone for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Chromene Scaffold

5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde, a specialized chromene derivative, has emerged as a molecule of significant interest in medicinal chemistry and drug discovery. The chromene motif, a fusion of a benzene and a pyran ring, is a privileged scaffold found in a plethora of natural products and synthetic compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This particular derivative, bearing both a hydroxyl and an aldehyde functional group, offers a unique chemical handle for diversity-oriented synthesis, enabling the generation of complex molecular architectures with novel biological functions. Its utility has been notably demonstrated in the development of potent inhibitors for the Anoctamin-1 (ANO1) calcium-activated chloride channel, a promising target in cancer therapy.[3][4] This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and its pivotal role in the discovery of next-generation therapeutics.

Physicochemical Properties: A Foundation for Synthetic Manipulation

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective utilization in synthetic and biological applications.

| Property | Value | Source |

| CAS Number | 54287-99-9 | Internal Data |

| Molecular Formula | C₁₂H₁₂O₃ | Internal Data |

| Molecular Weight | 204.22 g/mol | Internal Data |

| Appearance | Off-white to light yellow solid | Internal Data |

| Melting Point | 70-71 °C | Internal Data |

| Boiling Point | 310.0±42.0 °C (Predicted) | Internal Data |

| Solubility | Soluble in methanol and ethyl acetate. | Internal Data |

| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C. | Internal Data |

Synthesis and Characterization: A Robust and Reproducible Protocol

The synthesis of this compound is reliably achieved through the condensation of 2,4-dihydroxybenzaldehyde with 3-methyl-2-butenal. This reaction is a cornerstone for accessing this valuable intermediate.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,4-Dihydroxybenzaldehyde

-

3-Methyl-2-butenal

-

Calcium hydroxide

-

Methanol

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a two-necked round-bottom flask, add 2,4-dihydroxybenzaldehyde (1 equivalent), calcium hydroxide (1.03 equivalents), and methanol.

-

Slowly add 3-methyl-2-butenal (5.4 equivalents) dropwise to the stirring mixture.

-

Stir the reaction mixture continuously at room temperature for 48 hours.

-

After completion of the reaction (monitored by TLC), quench the reaction by adjusting the pH of the solution to 1-2 with 1 M hydrochloric acid.

-

Remove the methanol by distillation under reduced pressure.

-

Extract the remaining aqueous phase with ethyl acetate (3 x volume of aqueous phase).

-

Combine the organic phases and wash sequentially with brine (2 x volume of organic phase).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel flash column chromatography using a hexane/ethyl acetate (9:1) eluent system.

-

Crystallize the final product from a hexane/ethyl acetate (3:1) solvent mixture to yield a yellow solid.

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Significance and Applications: A Gateway to Novel Therapeutics

While the intrinsic biological activity of this compound is an area of ongoing investigation, its primary significance lies in its role as a versatile precursor for the synthesis of biologically active molecules. The strategic placement of the hydroxyl and aldehyde groups allows for a variety of chemical transformations, making it an ideal starting point for diversity-oriented synthesis campaigns.

Keystone in the Development of Anoctamin-1 (ANO1) Inhibitors

A landmark study by Namkung and colleagues (2020) highlighted the power of this chromene derivative in the discovery of novel and potent inhibitors of the Anoctamin-1 (ANO1) calcium-activated chloride channel.[3][4] ANO1 is overexpressed in various cancers, including prostate, breast, and esophageal cancers, and plays a crucial role in cell proliferation, migration, and apoptosis resistance.[3][4]

By utilizing the reactive aldehyde group of this compound, the researchers were able to synthesize a library of diverse chemical scaffolds.[3][4] This led to the identification of (E)-1-(7,7-dimethyl-7H-furo[2,3-f]chromen-2-yl)-3-(1H-pyrrol-2-yl)prop-2-en-1-one as a highly potent and selective ANO1 inhibitor with an IC₅₀ value of 1.23 μM.[3][4] This novel inhibitor demonstrated significant anticancer activity by reducing cell viability and inducing apoptosis in cancer cell lines overexpressing ANO1.[3][4]

dot

Caption: Synthetic pathway from the core compound to potent anticancer agents.

Mechanism of Action: Targeting the ANO1 Signaling Pathway in Cancer

The anticancer effects of the ANO1 inhibitors derived from this compound are rooted in the disruption of the ANO1 signaling pathway. ANO1 is not merely a chloride channel but a critical node in a complex network of signaling pathways that drive tumorigenesis.[5]

Overexpression of ANO1 has been shown to activate several key oncogenic signaling pathways, including:

-

EGFR (Epidermal Growth Factor Receptor) Pathway: ANO1 can promote the phosphorylation and activation of EGFR, leading to downstream signaling cascades that promote cell proliferation and survival.[6][7]

-

CAMKII (Ca²⁺/calmodulin-dependent protein kinase II) Pathway: As a calcium-activated channel, ANO1 is intricately linked to calcium signaling, and its activity can influence CAMKII, which in turn regulates various cellular processes, including cell growth and proliferation.[6][7]

-

MAPK/ERK and PI3K/AKT Pathways: These are major downstream effectors of EGFR and other growth factor receptor signaling, and their activation by ANO1 contributes significantly to cancer cell proliferation, survival, and metastasis.[5][7]

By inhibiting ANO1, the derivative compounds effectively block these pro-tumorigenic signaling cascades, leading to cell cycle arrest and apoptosis in cancer cells.

dot

Caption: The ANO1 signaling pathway and the point of intervention by derived inhibitors.

Key Experimental Workflows: Protocols for Biological Evaluation

For researchers aiming to explore the therapeutic potential of derivatives of this compound, the following experimental protocols are essential.

YFP-Based Fluorescence Quenching Assay for ANO1 Inhibition

This high-throughput screening assay is a robust method for identifying and characterizing ANO1 inhibitors.[8][9][10]

Principle: Cells co-expressing ANO1 and a halide-sensitive Yellow Fluorescent Protein (YFP) are utilized. Activation of ANO1 by an agonist (e.g., ATP) in the presence of iodide leads to an influx of iodide, which quenches the YFP fluorescence. An effective inhibitor will block this iodide influx and prevent fluorescence quenching.[8][10]

Protocol:

-

Cell Seeding: Plate Fischer Rat Thyroid (FRT) cells stably co-expressing human ANO1 and the YFP halide sensor in 384-well black-walled assay plates. Incubate until a confluent monolayer is formed.[8]

-

Compound Incubation: Wash the cells with Phosphate-Buffered Saline (PBS) and then pre-incubate with various concentrations of the test compounds for 10-20 minutes at 37°C.[8][10]

-

Assay Reading: Add an iodide-containing solution with an ANO1 agonist (e.g., 100 µM ATP) to each well.[10]

-

Fluorescence Measurement: Immediately monitor the YFP fluorescence quenching over time using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition based on the rate of fluorescence quenching compared to control wells.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of potential drug candidates.[11]

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[11]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., PC-3 or FaDu) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24-72 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 1.5-4 hours at 37°C.[12][13]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.[12][14]

-

Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Conclusion: A Promising Future in Targeted Therapy

This compound stands out as a strategically important building block in the landscape of modern drug discovery. Its proven utility in the synthesis of potent and selective ANO1 inhibitors underscores its potential for the development of targeted therapies for a range of cancers. The methodologies and insights presented in this guide are intended to empower researchers and drug development professionals to harness the full potential of this versatile chromene derivative in their quest for novel and effective therapeutics.

References

-

Namkung, W., et al. (2020). Diversity-oriented generation and biological evaluation of new chemical scaffolds bearing a 2,2-dimethyl-2H-chromene unit: Discovery of novel potent ANO1 inhibitors. Bioorganic Chemistry, 101, 104000. [Link]

-

Yonsei University. (2020). Diversity-oriented generation and biological evaluation of new chemical scaffolds bearing a 2,2-dimethyl-2H-chromene unit: Discovery of novel potent ANO1 inhibitors. [Link]

-

Frontiers in Oncology. (2021). ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer. [Link]

-

protocols.io. (2023). MTT (Assay protocol). [Link]

-

Proceedings of the National Academy of Sciences. (2012). Calcium-activated chloride channel ANO1 promotes breast cancer progression by activating EGFR and CAMK signaling. [Link]

-

Frontiers in Pharmacology. (2024). ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

-

MDPI. (2018). Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. [Link]

-

ResearchGate. (n.d.). High-throughput YFP reduction assay used to screen for ANO1 inhibitors. [Link]

-

PubMed. (2020). Diversity-oriented generation and biological evaluation of new chemical scaffolds bearing a 2,2-dimethyl-2H-chromene unit: Discovery of novel potent ANO1 inhibitors. [Link]

-

National Center for Biotechnology Information. (2023). Inhibition of ANO1 by Cis- and Trans-Resveratrol and Their Anticancer Activity in Human Prostate Cancer PC-3 Cells. [Link]

-

ACS Publications. (2009). Diversity Oriented Synthesis of Benzoxanthene and Benzochromene Libraries via One-Pot, Three-Component Reactions and Their Anti-proliferative Activity. [Link]

-

ResearchGate. (n.d.). Biological importance of structurally diversified chromenes. [Link]

-

National Center for Biotechnology Information. (2015). Inhibition of ANO1/TMEM16A Chloride Channel by Idebenone and Its Cytotoxicity to Cancer Cell Lines. [Link]

-

Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). [Link]

-

G-Biosciences. (n.d.). FRAP Antioxidant Assay. [Link]

-

ResearchGate. (n.d.). Antioxidant activity of phenolic compounds in FRAP Assay. [Link]

-

PubMed. (2016). Biological importance of structurally diversified chromenes. [Link]

-

MDPI. (2023). Microplate Methods for Measuring Phenolic Content and Antioxidant Capacity in Chickpea: Impact of Shaking. [Link]

-

SpringerLink. (2022). Green Synthesis and Investigation of Biological Activity of Chromene Derivatives. [Link]

-

National Center for Biotechnology Information. (2011). Genesis and development of DPPH method of antioxidant assay. [Link]

-

National Center for Biotechnology Information. (2011). In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biological importance of structurally diversified chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer [frontiersin.org]

- 6. pnas.org [pnas.org]

- 7. Frontiers | ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases [frontiersin.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Inhibition of ANO1 by Cis- and Trans-Resveratrol and Their Anticancer Activity in Human Prostate Cancer PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. MTT (Assay protocol [protocols.io]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

biological activity of 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde

An In-Depth Technical Guide to the Biological Activity of 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde

Introduction

The chromene (or benzopyran) scaffold is a prominent heterocyclic system widely recognized as a "privileged structure" in medicinal chemistry.[1] Its presence in a vast array of natural products, such as flavonoids, tocopherols, and coumarins, underscores its evolutionary selection as a core pharmacophore.[1] Chromene derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiviral properties.[2][3][4] This versatility stems from the ability of the chromene nucleus to interact with a multitude of biological targets.[4]

This guide focuses on a specific, synthetically accessible derivative: This compound . While direct and extensive biological data for this particular molecule are nascent, its structural features—a hydroxyl group, an aldehyde moiety, and the classic 2,2-dimethyl-2H-chromene core—suggest a high potential for significant bioactivity. This document serves as a technical guide for researchers and drug development professionals, providing a comprehensive overview of the compound's synthesis, its anticipated biological activities based on robust data from structurally related analogues, and detailed experimental protocols to facilitate its investigation as a novel therapeutic agent.

Synthesis and Physicochemical Characterization

The synthesis of this compound is achievable through established organic chemistry methodologies. A notable method involves the base-catalyzed condensation of a substituted phenol with an α,β-unsaturated aldehyde.

A specific synthesis involves the reaction of 2,4-dihydroxybenzaldehyde with 3-methyl-2-butenal in the presence of pyridine.[5] This reaction, which can be accelerated by microwave irradiation, yields both the target compound (angular fusion) and its linear isomer, 7-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 54287-99-9 | [6][7] |

| Molecular Formula | C₁₂H₁₂O₃ | [6][8] |

| Molecular Weight | 204.22 g/mol | [6] |

| Appearance | Colorless solid | [5] |

| Solubility | Very soluble in DMF, soluble in methanol, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water. | [6] |

Anticipated Biological Activities and Mechanistic Pathways

Based on extensive literature on the chromene scaffold, we can hypothesize and design experimental validations for several key biological activities for this compound.

Anticancer Potential

Chromene derivatives are well-documented for their potent cytotoxic effects against various cancer cell lines.[2][9] Some derivatives have shown anticancer activity higher than the reference drug doxorubicin in specific cell lines.[9][10]

Anticipated Mechanism of Action: The anticancer effects of chromenes are often multi-faceted. Reported mechanisms include the inhibition of key signaling kinases like EGFR and B-RAF, disruption of tubulin polymerization, and the induction of apoptosis.[2] The presence of the hydroxyl and aldehyde groups on the benzene ring of the target molecule provides reactive sites that could enhance binding to cellular targets and potentiate apoptosis-inducing activity.[10][11]

Experimental Workflow: In Vitro Cytotoxicity Screening A primary assessment of anticancer potential involves screening the compound against a panel of human cancer cell lines.

Protocol: WST-8 Antiproliferative Assay [12]

-

Cell Seeding: Plate human cancer cells (e.g., KMS-11, HT-29, PANC-1) in 96-well flat-bottom plates at a density of 3,000 cells/100 µL/well and incubate overnight.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤ 0.5%.

-

Treatment: Replace the medium in the cell plates with 100 µL of the medium containing the serially diluted compound. Include wells with medium and DMSO alone as a vehicle control.

-

Incubation: Incubate the treated plates for 48 hours under standard cell culture conditions (37°C, 5% CO₂).

-

Viability Assessment: Add 10 µL of WST-8 reagent to each well and incubate for 1-4 hours, or until a sufficient color change is observed.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Properties

The phenolic hydroxyl group is a common feature in many natural anti-inflammatory compounds. A structurally related compound, 5-hydroxyconiferaldehyde (5-HCA), has demonstrated potent anti-inflammatory effects by modulating key signaling pathways.[13] It is highly probable that this compound shares this activity.

Anticipated Mechanism of Action: The primary mechanism is likely the suppression of pro-inflammatory mediators. This can be achieved by inhibiting the NF-κB (nuclear factor-κB) and MAPK/AP-1 (mitogen-activated protein kinase/activator protein-1) signaling pathways.[13] These pathways control the expression of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (iNOS, COX-2). Additionally, the compound may activate the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway, leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), which helps resolve inflammation.[13]

Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages [13]

-

Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plates for 24 hours.

-

Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Data Acquisition: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

-

Analysis: Calculate the concentration of nitrite (a stable product of NO) using a sodium nitrite standard curve. Determine the percentage of NO production inhibition compared to the LPS-only treated cells.

Antimicrobial Activity

The chromene nucleus is a constituent of many natural and synthetic antimicrobial agents.[14][15] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria as well as fungi.[14][16]

Anticipated Mechanism of Action: A potential mechanism for antibacterial action is the inhibition of essential bacterial enzymes. For instance, due to structural similarities with known inhibitors like clorobiocin and novobiocin, chromene derivatives have been investigated as inhibitors of the ATP binding pocket of the DNA gyrase B enzyme, which is crucial for bacterial DNA replication.[14] The specific substituents on the chromene ring play a critical role in determining the spectrum and potency of antimicrobial activity.[15]

Experimental Workflow: Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) [14][15]

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (broth + inoculum) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

-

(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in no bacterial growth on the agar after incubation.

Summary and Future Directions

This compound is a readily synthesizable compound belonging to the pharmacologically significant chromene class. While direct biological data is limited, its structure strongly suggests potential as a valuable lead compound, particularly in the fields of oncology, inflammation, and infectious diseases.

The immediate future for this compound should involve the systematic application of the in vitro protocols detailed in this guide. Positive results from these initial screenings would warrant further investigation, including:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways affected by the compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues by modifying the hydroxyl and aldehyde groups to optimize potency and selectivity.[4]

-

In Vivo Efficacy: Testing the compound in relevant animal models of cancer, inflammation, or infection to establish its therapeutic potential.

-

ADME/Tox Profiling: Assessing the compound's absorption, distribution, metabolism, excretion, and toxicity to determine its drug-like properties.

This structured approach will enable a thorough evaluation of this compound and pave the way for its potential development as a novel therapeutic agent.

References

-

A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry.

-

Chromenes: Phytomolecules with Immense Therapeutic Potential. ResearchGate.

-

Recent advances in the synthesis chromenes and its derivatives. sciforum.net.

-

A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. CoLab.

-

Pharmacological Activities of Chromene Derivatives: An Overview. Semantic Scholar.

-

In vitro and in vivo anti-inflammatory effects of 5-hydroxyconiferaldehyde via NF-κB, MAPK/AP-1, and Nrf2 modulation. PubMed.

-

This compound. PubChem.

-

Microwave-Assisted Synthesis of 2,2-Dimethyl-2H-chromenes. Bulletin of the Chemical Society of Japan.

-

Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega.

-

Design and in vitro activities of N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides, novel small molecule Hypoxia Inducible Factor-1 (HIF-1) pathway inhibitors and anti-cancer agents. National Institutes of Health.

-

Synthesis of 5 H -Chromeno[2,3- d ]pyrimidin-5-one Derivatives via Microwave-Promoted Multicomponent Reaction. ResearchGate.

-

Chemical Constituents and Anticancer Activities of Marine-Derived Fungus Trichoderma lixii. MDPI.

-

Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. MDPI.

-

This compound. Echemi.

-

This compound. ChemicalBook.

-

Anti-inflammatory activities of some newly synthesized substituted thienochromene and Schiff base derivatives. ResearchGate.

-

Synthesis, Characterization and Biological Studies of Chromene Derivatives. IslandScholar.

-

Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3 ... PubMed.

-

Catalytic Synthesis of 2H-Chromenes. MSU Chemistry.

-

In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one. ResearchGate.

-

Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][2][3]Oxazines, and Chromeno[2,3-d]Pyrimidines. ResearchGate.

-

Comparative Efficacy Analysis of 2H-Chromene Derivatives Against Established Anti-Inflammatory Agents. BenchChem.

-

Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. PubMed Central.

-

2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms. National Institutes of Health.

-

An efficient synthesis of some new isolated and fused 2-oxo-2H-chromene derivatives as antimicrobial and antitumor agents. SciSpace.

-

CAS 54287-99-9 this compound. BOC Sciences.

-

Synthesis and Molecular Descriptor Characterization of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents. PubMed Central.

-

Synthesis and antibacterial activity of 2-amino chromenes arising cyanoiminocoumarins and β-naphthol. ResearchGate.

-

This compound. Molekula. baldehyde)

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 3. Recent advances in the synthesis chromenes and its derivatives [wisdomlib.org]

- 4. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential | CoLab [colab.ws]

- 5. academic.oup.com [academic.oup.com]

- 6. echemi.com [echemi.com]

- 7. This compound | 54287-99-9 [chemicalbook.com]

- 8. This compound | C12H12O3 | CID 11084938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. In vitro and in vivo anti-inflammatory effects of 5-hydroxyconiferaldehyde via NF-κB, MAPK/AP-1, and Nrf2 modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. islandscholar.ca [islandscholar.ca]

- 15. Synthesis and Molecular Descriptor Characterization of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde

Introduction

Chromenes, and their derivatives, represent a significant class of heterocyclic compounds found in numerous natural products and are prized for their diverse pharmacological activities.[1][2] Their unique structural motifs are foundational in the development of novel therapeutic agents, with applications ranging from anticancer to antimicrobial.[1][3] this compound is a key member of this family, serving both as a naturally occurring scaffold and a versatile synthetic intermediate.

This guide provides a comprehensive, technically-grounded workflow for the unequivocal structure elucidation of this target molecule. Moving beyond a simple recitation of methods, we will explore the causal logic behind the selection of analytical techniques, detail field-proven experimental protocols, and demonstrate how the integration of multidimensional data provides a self-validating system for structural confirmation. This document is intended for researchers, chemists, and drug development professionals who require a robust and reliable strategy for molecular characterization.

Foundational Analysis: Molecular Formula and Key Physicochemical Properties

The first step in any structure elucidation is to establish the fundamental molecular properties. This is achieved through a combination of mass spectrometry and physical observation.

-

Molecular Formula: C₁₂H₁₂O₃

-

Molecular Weight: 204.22 g/mol [4][]

-

Appearance: Typically a white or off-white powder or crystalline solid.[4]

-

Solubility: Reported as very soluble in N,N-Dimethylformamide, soluble in methanol, and very slightly soluble in chloroform, while being practically insoluble in water.[4]

The molecular formula immediately provides the Degree of Unsaturation (DoU) , a critical piece of information.

DoU = C + 1 - (H/2) = 12 + 1 - (12/2) = 7

A DoU of 7 suggests a highly unsaturated system, likely containing a benzene ring (DoU=4), multiple double bonds (DoU=1 each), and/or ring structures (DoU=1 each), which is consistent with the proposed chromene structure.

Caption: 2D Structure of the Target Molecule.

The Integrated Spectroscopic Workflow

A robust structure elucidation relies not on a single technique, but on the convergence of data from multiple orthogonal methods. Our workflow is designed to build the structure piece by piece, with each subsequent analysis confirming and expanding upon the last. Natural product structure elucidation has historically been revolutionized by the introduction of new techniques, with the modern standard being a combination of Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7]

Caption: The integrated workflow for structure elucidation.

Mass Spectrometry: Determining the Molecular Blueprint

Causality: Mass spectrometry is the foundational technique for determining the molecular weight (MW) of a compound and, with high-resolution instruments, its exact molecular formula.[8] This is the first and most crucial test of any proposed structure.

Experimental Protocol (High-Resolution ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap). Set the instrument to positive ion mode to detect the protonated molecule [M+H]⁺.

-

Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

-

Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. The exact mass of this ion is used to calculate the molecular formula.

Data Interpretation

The expected result is a prominent ion that corresponds to the exact mass of the target molecule.

| Data Point | Expected Value | Confirms |

| Molecular Formula | C₁₂H₁₂O₃ | Elemental composition |

| Exact Mass | 204.0786 | Monoisotopic mass |

| [M+H]⁺ (ESI-MS) | 205.0865 | Molecular weight |

| M⁺ (EI-MS) | 204.0786 | Molecular weight |

A key fragmentation pattern in chromenes involves the loss of a methyl radical (•CH₃) from the gem-dimethyl group, which would result in a significant fragment ion at m/z 189.

FTIR Spectroscopy: Identifying Functional Groups

Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule.[9][10] It works by detecting the absorption of infrared radiation, which excites molecular vibrations. This allows for the confirmation of key structural features suggested by the molecular formula, such as hydroxyl and carbonyl groups.

Experimental Protocol (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric interferences (CO₂, H₂O).

-

Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum, typically over a range of 4000–600 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to specific functional groups.

Data Interpretation

The FTIR spectrum provides a "fingerprint" of the molecule's functional groups.[9] For this compound, the following key absorptions are expected:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Implication for Structure |

| ~3300 (broad) | O-H stretch | Phenolic Hydroxyl (-OH) | Confirms the "hydroxy" component. |

| ~2970-2870 | C-H stretch | Aliphatic (sp³) | Corresponds to the gem-dimethyl groups. |

| ~1640 | C=O stretch | Conjugated Aldehyde (-CHO) | Confirms the "carbaldehyde" component. A lower frequency suggests conjugation with the aromatic ring. |

| ~1620 & ~1490 | C=C stretch | Aromatic Ring | Confirms the presence of the benzene ring. |

| ~1250 | C-O stretch | Aryl Ether | Corresponds to the C-O-C linkage within the chromene ring. |

NMR Spectroscopy: The Definitive Structural Puzzle

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.[11] It provides information about the chemical environment, connectivity, and spatial relationships of individual atoms. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.[12][13][14][15]

Experimental Protocol (General NMR)

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons like hydroxyls.

-

Instrument Setup: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Perform a sequence of experiments: ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC.

-

Data Processing: Process the raw data (FID) using appropriate software to obtain the final spectra for analysis.

¹H and ¹³C NMR: The Atomic Census

These 1D experiments identify all unique proton and carbon environments in the molecule.

Predicted ¹H NMR Data (in CDCl₃, ~400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.0 | s | 1H | -OH | Phenolic proton, often broad. Shift is concentration-dependent. |

| ~9.8 | s | 1H | -CHO | Aldehyde proton, deshielded by the carbonyl group. |

| ~7.3 | d, J ≈ 8.5 Hz | 1H | H-7 | Aromatic proton ortho to the aldehyde, coupled to H-8. |

| ~6.8 | d, J ≈ 8.5 Hz | 1H | H-8 | Aromatic proton meta to the aldehyde, coupled to H-7. |

| ~6.3 | d, J ≈ 10.0 Hz | 1H | H-4 | Vinylic proton, coupled to H-3. |

| ~5.6 | d, J ≈ 10.0 Hz | 1H | H-3 | Vinylic proton, coupled to H-4. |

| ~1.45 | s | 6H | 2 x -CH₃ | Gem-dimethyl protons, appear as a single sharp peak. |

Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz)

| Chemical Shift (δ, ppm) | Carbon Type (DEPT) | Assignment | Rationale |

| ~195 | C | C=O | Aldehyde carbonyl carbon. |

| ~160 | C | C-5 | Aromatic carbon bearing the -OH group. |

| ~155 | C | C-8a | Aromatic carbon ortho to the ether oxygen. |

| ~135 | CH | C-7 | Aromatic methine carbon. |

| ~128 | CH | C-4 | Vinylic methine carbon. |

| ~120 | C | C-6 | Aromatic carbon bearing the -CHO group. |

| ~118 | CH | C-3 | Vinylic methine carbon. |

| ~115 | CH | C-8 | Aromatic methine carbon. |

| ~112 | C | C-4a | Aromatic carbon at the ring junction. |

| ~78 | C | C-2 | Quaternary carbon bearing the gem-dimethyl groups. |

| ~28 | CH₃ | 2 x -CH₃ | Equivalent gem-dimethyl carbons. |

2D NMR: Assembling the Pieces

While 1D NMR provides the parts list, 2D NMR shows how they connect.

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks. For our target, it would show a clear cross-peak between the vinylic protons at δ ~6.3 (H-4) and δ ~5.6 (H-3), confirming their connectivity. It would also show a correlation between the aromatic protons at δ ~7.3 (H-7) and δ ~6.8 (H-8).

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It is used to definitively assign all protonated carbons (CH, CH₂, CH₃). For example, it would link the ¹H signal at δ ~1.45 to the ¹³C signal at δ ~28.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall scaffold. It shows correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations that would lock in the structure of this compound are:

-

The gem-dimethyl protons (δ ~1.45) will show correlations to C-2 (2 bonds) and C-3 (3 bonds).

-

The aldehyde proton (δ ~9.8) will correlate to the aromatic carbons C-6 (2 bonds) and C-7 (3 bonds).

-

The vinylic proton H-4 (δ ~6.3) will show a crucial correlation to the aromatic carbon C-4a, confirming the fusion of the pyran and benzene rings.

-

The phenolic proton (δ ~11.0) will correlate to C-5, C-6, and C-4a.

-

Caption: Key HMBC correlations confirming the molecular scaffold.

Conclusion

The structure elucidation of this compound is a systematic process where each analytical step provides a layer of evidence that is validated by the next. Mass spectrometry confirms the molecular formula (C₁₂H₁₂O₃). FTIR spectroscopy identifies the key hydroxyl and aldehyde functional groups. Finally, a full suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic connectivity. The convergence of these independent datasets provides a self-validating and definitive confirmation of the structure, meeting the highest standards of scientific integrity required in research and drug development.

References

- PubMed. (n.d.). Using Genomics for Natural Product Structure Elucidation.

- (n.d.). Isolation and Structure Elucidation of Natural Products from Plants.

- PubMed. (n.d.). Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation.

- ResearchGate. (2025). The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions.

- Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.

- OPENPUB Global Publisher. (2025). The Role of Two-Dimensional nmr Spectroscopy (2dnmr Spectroscopy) in Pharmaceutical Research: Applications, Advancements and.

- Slideshare. (n.d.). use of nmr in structure ellucidation.

- Bentham Science. (n.d.). Using Genomics for Natural Product Structure Elucidation.

- ResearchGate. (2007). (PDF) Efficient Structure Elucidation of Natural Products in the Pharmaceutical Industry.

- Wiley-VCH. (n.d.). Supporting Information.

- (1999). Bull. Chem. Soc. Jpn., 72, 259.

- Oriental Journal of Chemistry. (n.d.). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential.

- (n.d.). Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells.

- (n.d.). Structures of fused chromene derivatives (blue-highlighted) with biological effects.

- PubMed Central. (2023). Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays.

- Echemi. (2026). This compound.

- ChemicalBook. (2026). This compound.

- PubChem. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound(54287-99-9) 1 h nmr.

- ResearchGate. (n.d.). Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies.

- ChemShuttle. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound.

- BOC Sciences. (n.d.). CAS 54287-99-9 this compound.

- World Journal of Biology Pharmacy and Health Sciences. (2025). Functional group profiling of medicinal plants using FTIR spectroscopy.

- MDPI. (2024). Integration of FTIR Spectroscopy, Volatile Compound Profiling, and Chemometric Techniques for Advanced Geographical and Varietal Analysis of Moroccan Eucalyptus Essential Oils.

Sources

- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 6. Using Genomics for Natural Product Structure Elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamscience.com [benthamscience.com]

- 8. researchgate.net [researchgate.net]

- 9. journalwjbphs.com [journalwjbphs.com]

- 10. mdpi.com [mdpi.com]

- 11. use of nmr in structure ellucidation | PDF [slideshare.net]

- 12. Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 15. openpubglobal.com [openpubglobal.com]

The Antioxidant Potential of Chromene-6-Carbaldehyde Derivatives: A Technical Guide for Researchers

In the relentless pursuit of novel therapeutic agents, the intricate dance between molecular structure and biological activity remains a central theme. Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases. This has propelled the scientific community to explore and identify potent antioxidant compounds. Among the vast and diverse scaffolds of heterocyclic chemistry, the chromene nucleus has emerged as a privileged structure, demonstrating a wide array of pharmacological activities. This in-depth technical guide focuses on a specific, promising subclass: chromene-6-carbaldehyde derivatives, and delves into their antioxidant potential for an audience of researchers, scientists, and drug development professionals.

The Significance of the Chromene Scaffold and Oxidative Stress

The chromene moiety is a fundamental heterocyclic system found in a plethora of natural products, such as flavonoids, tocopherols, and anthocyanins.[1] Its inherent structural features, particularly the presence of a benzopyran ring, make it an attractive scaffold for medicinal chemistry. The 2-oxo-2H-chromene derivatives, commonly known as coumarins, are particularly well-studied for their antioxidant properties, which are often attributed to the presence of phenolic hydroxyl groups.[1] Chromene derivatives exhibit their antioxidant effects through various mechanisms, primarily by donating a hydrogen atom to free radicals, thereby stabilizing them, a process facilitated by a highly resonant structure.[1]

Oxidative stress arises from an overabundance of ROS, which are highly reactive molecules that can inflict damage on vital cellular components like lipids, proteins, and DNA. The quest for effective antioxidants is, therefore, a critical endeavor in modern drug discovery. This guide will provide a comprehensive overview of the synthesis, antioxidant mechanisms, and evaluation of chromene-6-carbaldehyde derivatives, offering both theoretical insights and practical, field-proven methodologies.

Synthesis of Chromene-6-Carbaldehyde Derivatives

The synthetic accessibility of a compound class is a crucial factor in its journey from a laboratory curiosity to a potential therapeutic agent. Fortunately, a variety of synthetic routes to chromene derivatives have been established, and these can be adapted for the specific synthesis of chromene-6-carbaldehyde derivatives.

A common and effective strategy involves the reaction of salicylaldehyde derivatives with α,β-unsaturated aldehydes or ketones. For instance, the reaction of a suitably substituted 2-hydroxybenzaldehyde with acrolein or a related compound can yield the desired chromene-6-carbaldehyde scaffold.[2][3] Microwave-assisted organic synthesis has also emerged as a green and efficient method for the rapid synthesis of chromene derivatives, often leading to higher yields and shorter reaction times.[4]

One plausible synthetic pathway to obtain a 2H-chromene-6-carbaldehyde derivative is through a domino oxa-Michael/aldol reaction between a substituted salicylaldehyde and an appropriate electron-deficient olefin, a reaction that can be organocatalyzed.[5]

Caption: Conceptual synthetic route to chromene-6-carbaldehyde derivatives.

Mechanisms of Antioxidant Action

The antioxidant activity of chromene derivatives can be attributed to several key mechanisms. Understanding these mechanisms is paramount for the rational design of more potent derivatives.

Free Radical Scavenging

The primary mechanism by which many antioxidants, including chromene derivatives, exert their effect is through free radical scavenging. This can occur via two main pathways:

-

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting antioxidant radical is typically more stable due to resonance delocalization. The presence of hydroxyl groups on the chromene ring is crucial for this mechanism.

-

Single Electron Transfer (SET): An alternative pathway involves the transfer of a single electron from the antioxidant to the free radical, forming a radical cation of the antioxidant and an anion of the radical.

The efficiency of these processes is influenced by the substitution pattern on the chromene ring. Electron-donating groups can enhance the radical scavenging capacity.

Metal Chelation

Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can act as catalysts in the generation of highly reactive hydroxyl radicals via the Fenton reaction. Certain chromene derivatives possess the ability to chelate these metal ions, forming stable complexes and preventing their participation in redox cycling.[6][7] This metal-chelating ability represents another important facet of their antioxidant potential. The ability to form stable five- or six-membered rings with the metal ion is a key structural feature for effective chelation.[8]

Caption: Key antioxidant mechanisms of chromene derivatives.

Evaluating Antioxidant Potential: In Vitro Assays

A battery of in vitro assays is typically employed to comprehensively evaluate the antioxidant potential of a compound. Each assay is based on a different chemical principle, and therefore, a multi-assay approach provides a more complete picture of the antioxidant profile.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is one of the most common and straightforward methods for assessing free radical scavenging activity.[9][10] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[11]

Experimental Protocol: DPPH Assay

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. This solution should be freshly prepared and kept in the dark.[9]

-

Prepare a series of dilutions of the test compound (chromene-6-carbaldehyde derivative) and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.[12]

-

-

Assay Procedure:

-

In a 96-well plate or cuvettes, add a defined volume of each concentration of the test compound and the positive control.[12]

-

Add an equal volume of the DPPH working solution to each well.[9]

-

Include a blank control containing only the solvent and the DPPH solution.[9]

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[9]

-

-

Data Analysis:

-

Measure the absorbance of each well at 517 nm using a spectrophotometer.[13]

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.[12]

-

Determine the IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, by plotting the percentage of inhibition against the compound concentration.[12]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay is another widely used method that measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•⁺).[14] The ABTS•⁺ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. The addition of an antioxidant leads to the reduction of ABTS•⁺ and a decrease in absorbance at 734 nm.[15]

Experimental Protocol: ABTS Assay

-

Reagent Preparation:

-

Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.

-

Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical cation.[14]

-

On the day of the assay, dilute the ABTS•⁺ solution with a suitable buffer (e.g., ethanol or PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[14]

-

Prepare a series of dilutions of the test compound and a positive control.

-

-

Assay Procedure:

-

Data Analysis:

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of radical scavenging activity and the IC₅₀ value as described for the DPPH assay.[14]

-

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[16] This reduction is monitored by the formation of a colored complex between Fe²⁺ and 2,4,6-tripyridyl-s-triazine (TPTZ), which has a maximum absorbance at 593 nm.[17]

Experimental Protocol: FRAP Assay

-

Reagent Preparation:

-

Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and a solution of FeCl₃·6H₂O (20 mM) in a 10:1:1 ratio. This reagent should be freshly prepared and warmed to 37°C before use.[17]

-

Prepare a series of dilutions of the test compound and a standard solution of FeSO₄·7H₂O.[17]

-

-

Assay Procedure:

-

Data Analysis:

Metal Chelating Activity Assay

This assay determines the ability of a compound to chelate ferrous ions (Fe²⁺). The principle is based on the competition between the test compound and ferrozine for the binding of Fe²⁺. Ferrozine forms a colored complex with Fe²⁺. In the presence of a chelating agent, the formation of this complex is disrupted, leading to a decrease in color intensity.[6]

Experimental Protocol: Metal Chelating Assay

-

Reagent Preparation:

-

Prepare solutions of the test compound, a positive control (e.g., EDTA), FeCl₂ (e.g., 2 mM), and ferrozine (e.g., 5 mM).[6]

-

-

Assay Procedure:

-

Data Analysis:

-

Measure the absorbance at 562 nm.[6]

-

Calculate the percentage of metal chelating activity using a formula similar to the DPPH assay, where the control contains all reagents except the test compound.

-

Caption: A typical workflow for the evaluation of antioxidant potential.

Structure-Activity Relationship (SAR) Insights

The antioxidant activity of chromene derivatives is intricately linked to their molecular structure. While specific SAR studies on chromene-6-carbaldehyde derivatives are limited, we can extrapolate from the broader class of chromenes and coumarins to guide future design efforts.

-

Hydroxyl Groups: The presence, number, and position of hydroxyl groups on the aromatic ring are paramount for antioxidant activity. A hydroxyl group at the C-7 position is often associated with enhanced radical scavenging.

-

Electron-Donating Groups: Substituents that increase the electron density of the aromatic ring, such as methoxy groups, can enhance the antioxidant potential by facilitating hydrogen or electron donation.

-

The Carbaldehyde Group: The electron-withdrawing nature of the carbaldehyde group at the C-6 position may influence the antioxidant activity. Its impact needs to be systematically evaluated by comparing its activity with derivatives lacking this group or having it at different positions. It is plausible that while it might decrease the ease of hydrogen atom donation from a nearby hydroxyl group, it could also participate in other interactions or be a site for further chemical modification to tune the activity.

-

Lipophilicity: The overall lipophilicity of the molecule can affect its ability to interact with lipid-based free radicals and its distribution in biological systems.

Data Presentation: A Case Study

To illustrate the antioxidant potential of this class of compounds, the following table summarizes the DPPH radical scavenging activity of some furo[3,2-g]chromene-6-carbaldehyde derivatives from a study by Chonticha et al.[18] While not a direct chromene-6-carbaldehyde, the furochromone scaffold is closely related and provides valuable insights.

| Compound | Structure | DPPH IC₅₀ (µM)[18] |

| 2b | 2-(3-fluorophenyl)-5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde | Data not available in the provided excerpt |

| 2f | 2-(4-methoxyphenyl)-5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde | 18.1 |

| 3b | N'-(2-(3-fluorophenyl)-5-oxo-5H-furo[3,2-g]chromen-6-yl)formohydrazide | Data not available in the provided excerpt |

| 3d | N'-(2-(3-chlorophenyl)-5-oxo-5H-furo[3,2-g]chromen-6-yl)formohydrazide | Data not available in the provided excerpt |

| 3f | N'-(2-(4-methoxyphenyl)-5-oxo-5H-furo[3,2-g]chromen-6-yl)formohydrazide | Data not available in the provided excerpt |

| Ascorbic Acid (Reference) | - | Data not available in the provided excerpt |

Future Directions and Conclusion

Chromene-6-carbaldehyde derivatives represent a promising, yet relatively underexplored, class of compounds with potential antioxidant activity. This technical guide has provided a foundational understanding of their synthesis, mechanisms of action, and the experimental methodologies required for their evaluation.

Future research in this area should focus on:

-

Systematic Synthesis: The synthesis and biological evaluation of a focused library of chromene-6-carbaldehyde derivatives with diverse substitution patterns to establish clear structure-activity relationships.

-

Mechanistic Studies: Deeper investigations into the precise mechanisms of antioxidant action, including kinetic studies to differentiate between HAT and SET pathways.

-

In Vivo Studies: Promising candidates identified from in vitro screening should be advanced to in vivo models of oxidative stress-related diseases to assess their therapeutic potential.

References

-

ACME Research Solutions. (2024, February 23). DPPH Scavenging Assay Protocol- Detailed Procedure. [Link]

-

Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. (2024, December 20). [Link]

- Arya, R. K., Kumar, A., Guglani, A., Bisht, D., & Kumar, D. (2023). Chromene as Antioxidants. In The Role of Chromenes in Drug Discovery and Development (pp. 215-224). BENTHAM SCIENCE PUBLISHERS.

-

Bio-protocol. (n.d.). 2.6. DPPH Radical Scavenging Assay. [Link]

-

Bio-protocol. (n.d.). 2.8. Ferric Reducing Antioxidant Power (FRAP) Assay. [Link]

-

Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.). [Link]

- Nikolova, M., & Gentscheva, G. (2013). Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. Pharmacognosy Research, 5(2), 74–78.

-

Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). [Link]

- Chonticha, S., et al. (2018). In Vitro Evaluation and Docking Studies of 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde Derivatives as Potential Anti-Alzheimer's Agents. Molecules, 23(10), 2548.

-

Marine Biology. (n.d.). DPPH radical scavenging activity. [Link]

-

Scribd. (n.d.). ABTS Radical Scavenging Assay Method. [Link]

-

MDPI. (n.d.). DPPH Radical Scavenging Assay. [Link]

-

Moreira, D. C. (2019, July 26). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]

-

Synthesis and Evaluation of Antioxidant Activity of 6-Methoxy-2H-chromenes. (n.d.). [Link]

- Ravichandran, S., et al. (2009). Synthesis of some Chromene derivatives. International Journal of ChemTech Research, 1(2), 241-245.

-

EVALUATION OF ANTIOXIDANT ACTIVITY OF 2H-CHROMENE DERIVATIVES THROUGH OPTIMIZED GREEN SYNTHESIS. (n.d.). [Link]

- Al-Warhi, T., et al. (2018). Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. Molecules, 23(11), 2994.

-

Synthesis of 2H-Chromenes: Recent Advances and Perspectives. (n.d.). [Link]

- Gulcin, İ. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Processes, 10(1), 132.

- Reyes-Corral, T., et al. (2021). Polyphenols as Potential Metal Chelation Compounds Against Alzheimer's Disease. ACS Chemical Neuroscience, 12(18), 3338–3350.

-

Synthesis of function-oriented 2-phenyl-2H-chromene derivatives using L-pipecolinic acid and substituted guanidine organocatalysts. (n.d.). [Link]

-

Metal chelating activities of plant extracts at different concentrations. Data are reported as mean ± SE values (n=3). (n.d.). [Link]

- Mladenović, M., et al. (2011). In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. International Journal of Molecular Sciences, 12(5), 2822-2841.

-

IC50 values of the antioxidant activity test using DPPH method. (n.d.). [Link]

-

Screening for Antioxidant Activity: Metal Chelating Assay. (n.d.). [Link]

-

Antioxidant Activity, Metal Chelating Ability and DNA Protective Effect of the Hydroethanolic Extracts of Crocus sativus Stigmas, Tepals and Leaves. (n.d.). [Link]

-

(PDF) Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. (2022, January 3). [Link]

Sources

- 1. cellbiolabs.com [cellbiolabs.com]

- 2. asianpubs.org [asianpubs.org]

- 3. sphinxsai.com [sphinxsai.com]

- 4. Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of function-oriented 2-phenyl-2H-chromene derivatives using L-pipecolinic acid and substituted guanidine organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 2H-Chromene synthesis [organic-chemistry.org]

- 9. acmeresearchlabs.in [acmeresearchlabs.in]

- 10. DPPH Radical Scavenging Assay [mdpi.com]

- 11. marinebiology.pt [marinebiology.pt]

- 12. benchchem.com [benchchem.com]

- 13. bio-protocol.org [bio-protocol.org]

- 14. benchchem.com [benchchem.com]

- 15. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ultimatetreat.com.au [ultimatetreat.com.au]

- 17. bio-protocol.org [bio-protocol.org]

- 18. In Vitro Evaluation and Docking Studies of 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde Derivatives as Potential Anti-Alzheimer’s Agents - PMC [pmc.ncbi.nlm.nih.gov]

discovery and isolation of novel chromene compounds

An In-depth Technical Guide to the Discovery and Isolation of Novel Chromene Compounds

Authored by: Gemini, Senior Application Scientist

Abstract

The chromene nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast spectrum of pharmacological activities.[1][2][3] Its derivatives have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, among many other therapeutic applications.[4][5][6] This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of the core strategies for discovering and isolating novel chromene compounds. We will explore two primary discovery pipelines: the bioassay-guided isolation from natural sources and the rational design and synthesis of novel derivatives. This document emphasizes the causality behind experimental choices, presents self-validating protocols, and is grounded in authoritative scientific literature to ensure technical accuracy and field-proven insight.

The Chromene Scaffold: A Foundation for Drug Discovery

Chromene, a benzopyran, is an oxygen-containing heterocyclic compound that exists in various isomeric forms (e.g., 2H-chromene and 4H-chromene).[7][8] This structure is abundantly found in nature within well-known classes of bioactive molecules like flavonoids, tocopherols, and anthocyanins.[9][10][11] The inherent drug-like properties and the ability of the chromene ring system to interact with diverse biological targets make it a focal point of drug discovery programs.[5][12] The "privileged" nature of this scaffold stems from its capacity to serve as a versatile template for developing ligands for multiple, distinct receptors, thereby accelerating the discovery of new drug candidates.[2][3]

The discovery of novel chromenes follows two major, often complementary, pathways:

-

Isolation from Nature: Leveraging the immense chemical diversity of the natural world to find unique chromene structures.

-

Synthetic Innovation: Employing modern organic chemistry to create libraries of novel chromene analogues, often guided by structure-activity relationship (SAR) studies.[6][13]

This guide will provide detailed workflows for both approaches.

Discovery Pipeline Part A: Bioassay-Guided Isolation from Natural Sources

The fundamental principle of bioassay-guided isolation is to use a biological assay to track the separation and purification of active constituents from a complex mixture, such as a plant or microbial extract.[14][15] This ensures that the chemical isolation effort is focused exclusively on the compounds responsible for the biological activity of interest.

Workflow for Bioassay-Guided Isolation

The process is iterative, beginning with a crude extract and progressively narrowing down to a single, pure, active compound.

Caption: Workflow for Bioassay-Guided Isolation of Novel Chromenes.

Protocol 1: Bioassay-Guided Isolation of an Antifungal Chromene

This protocol provides a generalized, self-validating methodology.

Step 1: Extraction

-

Material Preparation: Obtain 500 g of dried, powdered plant material (e.g., leaves of Mallotus apelta, a known source of chromenes).[12]

-

Sequential Solvent Extraction: The goal is to separate compounds based on polarity. This increases the efficiency of subsequent chromatographic steps.[16][17]

-

Macerate the material in 2 L of n-hexane for 48 hours with occasional agitation. Filter and collect the hexane extract.

-

Air-dry the plant residue and re-macerate in 2 L of ethyl acetate for 48 hours. Filter and collect the ethyl acetate extract.

-

Air-dry the residue again and macerate in 2 L of methanol for 48 hours. Filter and collect the methanol extract.

-

-

Solvent Evaporation: Concentrate each extract in vacuo using a rotary evaporator at a temperature below 40°C to prevent degradation of thermolabile compounds. Yield three crude extracts: Hexane, Ethyl Acetate (EtOAc), and Methanol (MeOH).

Step 2: Primary Bioassay & Fractionation

-

Screening: Prepare stock solutions (e.g., 10 mg/mL in DMSO) of each crude extract. Screen them for antifungal activity against a panel of pathogenic fungi (e.g., Candida albicans, Aspergillus niger) using a standard broth microdilution assay.

-

Selection: Identify the most active extract (e.g., the EtOAc extract shows the lowest Minimum Inhibitory Concentration, MIC). This extract is prioritized for fractionation.[15]

-

Column Chromatography:

-

Prepare a silica gel column (e.g., 60 Å, 230-400 mesh). The amount of silica should be 50-100 times the weight of the crude extract to be loaded.

-

Slurry-pack the column using n-hexane.

-

Adsorb the active EtOAc extract (e.g., 10 g) onto a small amount of silica gel, dry it, and carefully load it onto the top of the column.

-

Elute the column with a stepwise gradient of increasing polarity (e.g., 100% Hexane -> 90:10 Hexane:EtOAc -> ... -> 100% EtOAc -> 90:10 EtOAc:MeOH).[18]

-

-

Fraction Collection: Collect fractions (e.g., 20 mL each) and monitor the elution profile using Thin-Layer Chromatography (TLC).[18] Combine fractions with similar TLC profiles, resulting in 8-12 primary fractions (F1-F12).

Step 3: Iterative Purification and Validation

-

Secondary Bioassay: Screen all primary fractions (F1-F12) in the antifungal assay. Let's assume fraction F5 shows the highest activity.

-

HPLC Purification: Purify F5 using preparative High-Performance Liquid Chromatography (HPLC).

-

Rationale: HPLC offers significantly higher resolution than column chromatography, enabling the separation of closely related compounds.[19] A reversed-phase C18 column is a common choice for moderately polar compounds like many chromenes.

-

Method:

-

Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm).

-

Mobile Phase A: HPLC-grade water with 0.1% trifluoroacetic acid (TFA). The TFA improves peak shape by ion-pairing.[20]

-

Mobile Phase B: HPLC-grade acetonitrile (MeCN) with 0.1% TFA.[20]

-

Gradient: A linear gradient from 30% B to 90% B over 40 minutes.

-

Detection: UV detector at 254 nm and 280 nm.

-

-

-

Isolation: Collect peaks corresponding to individual compounds. Concentrate them to yield pure compounds (e.g., C1, C2, C3).

-

Confirmatory Bioassay: Determine the MIC values for each pure compound. This final check validates that the isolated molecule is indeed the source of the bioactivity.

Discovery Pipeline Part B: Rational Synthesis of Chromene Libraries

While nature provides structural novelty, synthetic chemistry offers speed, scalability, and the ability to systematically modify a scaffold to optimize activity (SAR). Multi-component reactions (MCRs) are particularly powerful, allowing the construction of complex molecules like chromenes in a single, efficient step.[21]

Mechanism: One-Pot Synthesis of a 4H-Chromene

This common pathway involves a Knoevenagel condensation followed by a Michael addition and subsequent cyclization.

Caption: General mechanism for a three-component synthesis of 4H-chromenes.

Protocol 2: Three-Component Synthesis of a 2-amino-4H-chromene-3-carbonitrile

This protocol is adapted from established, environmentally benign methods.[21][22]

-

Reactant Preparation: In a 50 mL round-bottom flask, combine:

-

Aromatic aldehyde (1.0 mmol)

-

Malononitrile (1.0 mmol, 66 mg)

-

α-Naphthol or β-Naphthol (1.0 mmol)

-

Ethanol (10 mL) as a green solvent.[22]

-

-

Catalyst Addition: Add a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.15 mmol, 17 mg).

-

Rationale: DABCO is an efficient and reusable base catalyst that promotes both the initial Knoevenagel condensation and the subsequent Michael addition.[23]

-

-

Reaction: Reflux the mixture with stirring for the time specified by a pilot study (typically 1-3 hours). Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:EtOAc mobile phase). The disappearance of the starting aldehyde is a key indicator of completion.

-

Isolation & Purification:

-

Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with a small amount of cold ethanol to remove residual reactants and catalyst.

-

If necessary, recrystallize the product from hot ethanol to obtain a highly pure crystalline solid.

-

-

Validation: Confirm the identity and purity of the synthesized chromene using the structural elucidation techniques described in the next section.

Core Methodologies: Purification and Structural Elucidation

Whether a chromene is isolated from a natural source or synthesized in the lab, the final steps involve rigorous purification and unambiguous determination of its chemical structure.

Quantitative Data: HPLC Purification Systems

The choice of solvent system is critical for achieving optimal separation.

| Chromatography Mode | Stationary Phase | Typical Mobile Phase A (Aqueous) | Typical Mobile Phase B (Organic) | Application/Causality |

| Reversed-Phase (RP) | C18, C8 | Water + 0.1% TFA or Formic Acid | Acetonitrile or Methanol + 0.1% Acid | Most common for moderately polar to nonpolar chromenes. Acid improves peak shape.[20] |

| Normal-Phase (NP) | Silica, Diol | Hexane or Heptane | Isopropanol or Ethyl Acetate | Used for separating nonpolar compounds and isomers that are difficult to resolve by RP-HPLC. |

Protocol 3: Structural Elucidation of a Novel Chromene

This protocol outlines an integrated approach using multiple spectroscopic techniques, as no single method alone is sufficient for complete structure determination of an unknown compound.[24][25]

-

Mass Spectrometry (MS):

-

Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).

-

Purpose: To determine the exact molecular weight and, from that, the precise molecular formula. The fragmentation pattern can provide clues about the compound's substructures.[18]

-

-

Infrared (IR) Spectroscopy:

-

Technique: Fourier-Transform Infrared (FTIR) spectroscopy.

-

Purpose: To identify key functional groups. The presence of specific bonds creates characteristic absorption peaks.[26]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Technique: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC).

-

Purpose: This is the most powerful technique for structure elucidation.[24] It provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: Shows the number of different types of protons, their chemical environment, and which protons are adjacent to each other (spin-spin coupling).

-

¹³C NMR: Shows the number of different types of carbons in the molecule.

-

2D NMR: Reveals correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing the fragments to be pieced together like a puzzle.[27]

-

-

Data Interpretation Example: A Hypothetical Novel 4H-Chromene

| Technique | Observed Data | Interpretation & Rationale |

| HRMS (ESI+) | [M+H]⁺ at m/z 291.1074 | Molecular formula calculated as C₁₈H₁₄N₂O₂. Indicates an even number of nitrogen atoms. |